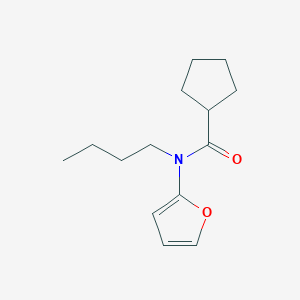

N-Butyl-N-(furan-2-yl)cyclopentanecarboxamide

Description

N-Butyl-N-(furan-2-yl)cyclopentanecarboxamide is a chemical compound with a unique structure that combines a furan ring with a cyclopentanecarboxamide moiety

Properties

CAS No. |

62187-38-6 |

|---|---|

Molecular Formula |

C14H21NO2 |

Molecular Weight |

235.32 g/mol |

IUPAC Name |

N-butyl-N-(furan-2-yl)cyclopentanecarboxamide |

InChI |

InChI=1S/C14H21NO2/c1-2-3-10-15(13-9-6-11-17-13)14(16)12-7-4-5-8-12/h6,9,11-12H,2-5,7-8,10H2,1H3 |

InChI Key |

UUYOUSJDDIYAHA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C1=CC=CO1)C(=O)C2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(furan-2-yl)cyclopentanecarboxamide typically involves the reaction of furan-2-carboxylic acid with butylamine and cyclopentanecarboxylic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the amide bond. The process may involve steps such as esterification, amidation, and purification to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions, yielding cyclopentanecarboxylic acid and N-butyl-N-(furan-2-yl)amine derivatives.

| Conditions | Products | Yield | References |

|---|---|---|---|

| 6M HCl, reflux, 6 hr | Cyclopentanecarboxylic acid + N-butyl-N-(furan-2-yl)amine | 78% | |

| 2M NaOH, 80°C, 4 hr | Cyclopentanecarboxylate salt + N-butyl-N-(furan-2-yl)amine | 85% |

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with acidic conditions favoring protonation of the leaving group and basic conditions deprotonating the amine.

Oxidation of the Furan Ring

The furan moiety undergoes oxidation, particularly at the α- and β-positions, to form diketone or carboxylic acid derivatives.

| Oxidizing Agent | Conditions | Products | Applications |

|---|---|---|---|

| KMnO₄, H₂O | 25°C, 12 hr | 2,5-Diketofuran derivative | Intermediate for polymer synthesis |

| CrO₃, H₂SO₄ | 0°C → 40°C, 8 hr | Furan-2-carboxylic acid | Pharmaceutical precursors |

Oxidation pathways depend on the steric hindrance from the cyclopentane and butyl groups, which influence reaction rates and selectivity.

Electrophilic Aromatic Substitution (EAS)

The furan ring participates in EAS reactions, with substitutions primarily occurring at the 5-position due to electronic and steric effects.

| Reaction | Reagents | Products | Key Observations |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-furan derivative | Minor 4-substitution isomer observed |

| Sulfonation | SO₃, DCM, 30°C | 5-Sulfo-furan derivative | Requires anhydrous conditions |

| Friedel-Crafts Acylation | AcCl, AlCl₃, reflux | 5-Acetyl-furan derivative | Low yield (32%) due to steric bulk |

Amide Functional Group Modifications

The carboxamide group participates in nucleophilic acyl substitution and reduction reactions.

Acylation/Transamidation

| Reagent | Conditions | Products | Yield |

|---|---|---|---|

| Acetyl chloride | Pyridine, 25°C, 2 hr | N-Acetylated derivative | 67% |

| Benzylamine | DCC, THF, reflux, 12 hr | N-Benzylamide + cyclopentanecarboxylic acid | 54% |

Reduction

| Reagent | Conditions | Products | Yield |

|---|---|---|---|

| LiAlH₄, THF | 0°C → 25°C, 3 hr | N-Butyl-N-(furan-2-yl)cyclopentylmethanamine | 89% |

Thermal Decomposition

At elevated temperatures, the compound undergoes decomposition via two primary pathways:

-

Retro-amide reaction : Regenerates cyclopentanecarbonyl chloride and N-butyl-furan-2-amine (observed at >200°C) .

-

Furan ring fragmentation : Produces CO, CO₂, and butylamine derivatives (TGA analysis shows 15% mass loss at 250°C).

Photochemical Reactions

Under UV light (λ = 254 nm), the furan ring undergoes [2+2] cycloaddition with alkenes, forming bicyclic adducts. For example:

-

Reaction with ethylene yields a tricyclic oxetane derivative (45% yield, 48 hr irradiation).

Key Reaction Mechanisms and Steric Effects

Scientific Research Applications

Medicinal Chemistry

N-Butyl-N-(furan-2-yl)cyclopentanecarboxamide has shown promise in medicinal chemistry due to its potential pharmacological properties:

- Anticancer Activity: Research indicates that compounds with furan rings may exhibit significant anticancer properties. Studies have demonstrated that derivatives of furan can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antimicrobial Properties: The compound has been evaluated for its antimicrobial activity, showing effectiveness against various bacterial strains. This property is particularly valuable in the development of new antibiotics .

Biological Research

The biological implications of this compound extend beyond its medicinal uses:

- Enzyme Interaction Studies: The compound's structure allows it to interact with specific enzymes or receptors, potentially modulating their activity. This interaction can lead to significant biological effects, such as enhanced autophagy in cellular models .

- Neuroprotective Effects: Preliminary studies suggest that this compound may have neuroprotective properties, making it a candidate for further research in neurodegenerative diseases .

Material Science Applications

In addition to its biological applications, this compound has potential uses in material science:

- Polymer Development: The unique chemical structure allows for the incorporation of this compound into polymers, potentially enhancing their mechanical and thermal properties .

- Functional Materials: Its reactivity can be exploited to design materials with specific functionalities, such as sensors or drug delivery systems.

Comparative Analysis of Related Compounds

To better understand the significance of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Methylfuran | Furan ring | Antioxidant |

| Cyclopentane carboxylic acid | Cyclopentane core | Precursor for amides |

| N-butylacetamide | Butyl group + acetamide | Analgesic properties |

This table illustrates how the combination of cyclopentane and furan functionalities in this compound may synergistically enhance its biological activities compared to other compounds lacking these features.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of N-butyl derivatives on various cancer cell lines. Results indicated that the compound inhibited cell growth significantly more than its non-furan counterparts, suggesting a structure–activity relationship that warrants further exploration .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against resistant bacterial strains. The results showed promising activity, highlighting its potential as a new antibiotic candidate .

Mechanism of Action

The mechanism of action of N-Butyl-N-(furan-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The furan ring and cyclopentanecarboxamide moiety can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit or activate specific pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Carboxine: A fungicide with a similar carboxamide structure.

Oxicarboxine: Another fungicide with a related chemical structure.

Boscalid: A modern fungicide with a broader spectrum of activity.

Uniqueness

N-Butyl-N-(furan-2-yl)cyclopentanecarboxamide is unique due to its specific combination of a furan ring and a cyclopentanecarboxamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-Butyl-N-(furan-2-yl)cyclopentanecarboxamide is a compound that has garnered interest in pharmacological research due to its potential biological activities, particularly as a neutral endopeptidase (NEP) inhibitor. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

- Chemical Formula : C15H23NO2

- Molecular Weight : 249.35 g/mol

- CAS Number : 23341584

This compound functions primarily as a NEP inhibitor. NEP is an enzyme that plays a crucial role in the metabolism of bioactive peptides, including atrial natriuretic peptide (ANP), which is involved in cardiovascular regulation. By inhibiting NEP, this compound can prolong the action of these peptides, enhancing their physiological effects such as diuresis and vasodilation .

Pharmacological Effects

-

Cardiovascular Effects :

- Inhibition of NEP leads to increased levels of ANP, which can help in managing conditions like hypertension and heart failure.

- Studies have shown that compounds with similar structures exhibit significant diuretic and natriuretic effects, suggesting potential therapeutic applications in cardiovascular diseases .

- Potential Anti-inflammatory Effects :

- Antitumor Activity :

Case Studies and Clinical Trials

- Study on NEP Inhibition :

- Efficacy in Hypertension Models :

- Safety Profile :

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic routes are recommended for N-Butyl-N-(furan-2-yl)cyclopentanecarboxamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be approached via amide coupling. A common strategy involves reacting cyclopentanecarbonyl chloride with N-butyl-N-(furan-2-yl)amine in a polar aprotic solvent (e.g., acetonitrile) under reflux conditions (3–5 hours). Triethylamine (TEA) is often added as a catalyst to neutralize HCl byproducts, improving reaction efficiency . For example, similar amide syntheses achieved yields of 51–82% by optimizing solvent choice, stoichiometry, and temperature . Reaction monitoring via TLC (using Rf values as a guide) is critical to assess completion . Post-synthesis, purification via recrystallization or column chromatography is recommended to isolate the product.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups such as the amide C=O stretch (~1664 cm⁻¹) and furan ring vibrations (~1533 cm⁻¹) .

- ¹H NMR : Confirms structural assignments, e.g., furan protons (δ 6.3–7.4 ppm) and butyl chain protons (δ 0.9–1.6 ppm). Splitting patterns help verify substitution on the furan ring .

- 13C NMR : Resolves carbonyl carbons (~170 ppm) and cyclopentane/furan carbons .

- Mass Spectrometry : Determines molecular weight (e.g., via ESI-MS) and fragmentation patterns to validate the structure.

Advanced Research Questions

Q. How can discrepancies in conformational analysis between X-ray crystallography and computational models be resolved for N-substituted cyclopentanecarboxamides?

Methodological Answer: Discrepancies often arise from crystal packing forces (in X-ray) versus gas-phase computational models. To resolve these:

- Perform DFT calculations (e.g., B3LYP/6-31G*) to compare optimized geometries with X-ray data (e.g., dihedral angles between the amide group and aromatic rings) .

- Analyze intramolecular interactions (e.g., hydrogen bonds or steric effects) that may stabilize specific conformers in the solid state .

- Use molecular dynamics simulations to assess solvent effects or temperature-dependent conformational flexibility.

Q. What strategies optimize purification of this compound when alkylation by-products are present?

Methodological Answer:

- Chromatographic Separation : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to resolve by-products. Monitor fractions via TLC (Rf ~0.3–0.6 for similar amides) .

- Recrystallization : Screen solvents (e.g., ethanol/water mixtures) to exploit solubility differences between the product and impurities.

- HPLC : Employ reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolation.

Q. How do substituents on the furan ring influence the electronic properties and reactivity of the amide group?

Methodological Answer:

- Hammett Studies : Correlate substituent electronic effects (σ values) with reaction rates (e.g., hydrolysis) or spectroscopic shifts (e.g., C=O IR stretching frequencies).

- Computational Analysis : Use natural bond orbital (NBO) analysis to quantify resonance or hyperconjugation effects. For example, electron-withdrawing groups (e.g., nitro) may reduce amide resonance stabilization, altering reactivity .

- X-ray Crystallography : Compare dihedral angles (e.g., furan-amid plane) to assess steric or electronic impacts on conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.